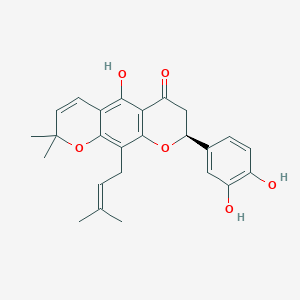

Dorsmanin I

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 |

InChI Key |

MUADCOGGQPLCBH-FQEVSTJZSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Dorsmanin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin F, a prenylated flavonoid predominantly isolated from plants of the Dorstenia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Dorsmanin F's bioactivity, with a focus on its antioxidant, antitrichomonal, antibacterial, and cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Data Presentation

The biological activities of Dorsmanin F have been quantified in several studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different assays.

Table 1: Antioxidant and Antitrichomonal Activities of Dorsmanin F

| Activity Assessed | Assay | Metric | Value | Reference Compound | Reference Value |

| Antioxidant | Inhibition of Cu²⁺-induced LDL oxidation | IC₅₀ | < 1.0 µM | - | - |

| Antioxidant | DPPH radical scavenging | EC₅₀ | 53.89 µg/mL | Ascorbic acid | 19.33 µg/mL |

| Antitrichomonal | Activity against Trichomonas gallinarum | MLC (24h) | 31.25 µg/mL | Quercitrin | 0.12 µg/mL |

Table 2: Antibacterial Activity of Dorsmanin F

| Bacterial Strain | Metric | Value | Reference Compound |

| Providencia stuartii | MIC | 4 µg/mL | Ciprofloxacin |

| Pseudomonas aeruginosa | MIC | 4 µg/mL | Ciprofloxacin |

| Klebsiella pneumoniae | MIC | 4 µg/mL | Ciprofloxacin |

| Enterobacter aerogenes | MIC | 4 µg/mL | Ciprofloxacin |

| Escherichia coli | MIC | 4 µg/mL | Ciprofloxacin |

Table 3: Cytotoxic Activity of Dorsmanin F against Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) |

| CCRF-CEM | Leukemia | IC₅₀ | 5.34 |

| CEM/ADR5000 | Leukemia (Multidrug-Resistant) | IC₅₀ | - |

| MDA-MB-231-pcDNA | Breast Cancer | IC₅₀ | - |

| MDA-MB-231-BCRP | Breast Cancer (Multidrug-Resistant) | IC₅₀ | 33.30 |

| HCT116 (p53+/+) | Colon Cancer | IC₅₀ | - |

| HCT116 (p53-/-) | Colon Cancer | IC₅₀ | - |

| U87MG | Glioblastoma | IC₅₀ | - |

| HepG2 | Hepatocarcinoma | IC₅₀ | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of Cu²⁺-induced LDL Oxidation Assay

This assay evaluates the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL) induced by copper ions.

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS)

-

CuSO₄ solution

-

Dorsmanin F (or other test compounds)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Isolate human LDL by ultracentrifugation.

-

Dialyze LDL against PBS to remove EDTA.

-

Incubate LDL with various concentrations of Dorsmanin F for 15 minutes at 37°C.

-

Induce oxidation by adding CuSO₄ to a final concentration of 5 µM.

-

Incubate the mixture for 4 hours at 37°C.

-

Stop the reaction by adding BHT.

-

Measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

-

Precipitate the lipoproteins with TCA.

-

Centrifuge and mix the supernatant with TBA solution.

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the percentage inhibition of LDL oxidation and determine the IC₅₀ value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.

Materials:

-

DPPH solution in methanol

-

Dorsmanin F (or other test compounds) in methanol

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of Dorsmanin F and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antitrichomonal Activity Assay (Minimum Lethal Concentration)

This assay determines the lowest concentration of a compound that is lethal to the protozoan parasite Trichomonas gallinarum.

Materials:

-

Trichomonas gallinarum culture

-

TYM medium

-

Dorsmanin F (or other test compounds)

-

Quercitrin (positive control)

-

96-well microplate

-

Inverted microscope

Procedure:

-

Culture T. gallinarum in TYM medium.

-

Prepare serial dilutions of Dorsmanin F and quercitrin in TYM medium in a 96-well plate.

-

Add a standardized suspension of T. gallinarum to each well.

-

Include a positive control (parasites with quercitrin), a negative control (parasites in medium only), and a blank (medium only).

-

Incubate the plate at 37°C for 24 hours.

-

Observe the wells under an inverted microscope to assess the viability and motility of the trichomonads.

-

The Minimum Lethal Concentration (MLC) is defined as the lowest concentration of the compound at which no motile parasites are observed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

-

Bacterial strains (e.g., P. stuartii, P. aeruginosa, K. pneumoniae, E. aerogenes, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Dorsmanin F (or other test compounds)

-

Ciprofloxacin (positive control)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of each bacterial strain in MHB, adjusted to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of Dorsmanin F and ciprofloxacin in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria in broth only) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, MDA-MB-231-BCRP)

-

Complete cell culture medium

-

Dorsmanin F (or other test compounds)

-

Resazurin solution

-

96-well plate

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dorsmanin F for 72 hours.

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

-

Cell viability is proportional to the fluorescence intensity.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

-

Cancer cell lines

-

Dorsmanin F (or other test compounds)

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plate

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with Dorsmanin F for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Dorsmanin F (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Dorsmanin F for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, an indicator of early apoptosis.

Materials:

-

Cancer cell lines

-

Dorsmanin F (or other test compounds)

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with Dorsmanin F for the desired time.

-

Incubate the cells with JC-1 dye at 37°C for 15-30 minutes.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in MMP.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cell lines

-

Dorsmanin F (or other test compounds)

-

DCFH-DA solution

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Treat cells with Dorsmanin F for the desired time.

-

Load the cells with DCFH-DA solution and incubate at 37°C for 30 minutes.

-

Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.

-

The fluorescence intensity is proportional to the level of intracellular ROS.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of Dorsmanin F-induced apoptosis in cancer cells.

Experimental Workflow

Caption: General workflow for in vitro evaluation of Dorsmanin F's cytotoxic activity.

Dorsmanin A as a Potential Cytotoxic Agent: A Technical Guide

Note to the Reader: This technical guide focuses on the cytotoxic properties of Dorsmanin F, a flavonoid isolated from the plant genus Dorstenia. While the initial request specified "Dorsmanin A," the preponderance of published research on cytotoxic activity and mechanisms of action within this compound family pertains to Dorsmanin F. Dorsmanin A is a known prenylated flavonoid, but its cytotoxic profile is less extensively documented in the available scientific literature.

This document is intended for researchers, scientists, and drug development professionals interested in the potential of Dorsmanin F as an anti-cancer agent. It provides a comprehensive overview of its cytotoxic effects, underlying mechanisms, and the experimental protocols used in its evaluation.

Executive Summary

Dorsmanin F, a naturally occurring flavanone, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including multi-drug resistant phenotypes. Its primary mechanism of action involves the induction of apoptosis through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). This guide summarizes the quantitative data on its cytotoxic potency, details the experimental methodologies for its assessment, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of Dorsmanin F is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of a cancer cell population. The IC50 values for Dorsmanin F have been determined across various cancer cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | 5.34 | |

| CEM/ADR5000 | Drug-Resistant Leukemia | 5.91 | |

| HCT116 (p53+/+) | Colon Carcinoma | >34 | |

| HCT116 (p53-/-) | Colon Carcinoma | 31.05 | |

| U87MG | Glioblastoma | 27.63 | |

| U87MG.ΔEGFR | Drug-Resistant Glioblastoma | 27.85 | |

| MDA-MB-231-pcDNA | Breast Adenocarcinoma | 29.33 | |

| MDA-MB-231-BCRP | Drug-Resistant Breast Adenocarcinoma | 33.30 | |

| HepG2 | Hepatocellular Carcinoma | 28.92 |

Table 1: IC50 values of Dorsmanin F against a panel of human cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Dorsmanin F exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The key events in this process are the disruption of the mitochondrial membrane potential (MMP) and the subsequent increase in intracellular reactive oxygen species (ROS). This points towards the activation of the intrinsic apoptosis pathway.

Signaling Pathway

The proposed signaling cascade initiated by Dorsmanin F is as follows:

-

Cellular Stress: Dorsmanin F induces cellular stress, leading to an increase in ROS.

-

Mitochondrial Disruption: The elevated ROS levels contribute to the loss of mitochondrial membrane potential.

-

Apoptosome Formation: The compromised mitochondrial membrane releases pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3 and -7).

-

Apoptosis Execution: Activated executioner caspases cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the cytotoxic and pro-apoptotic effects of Dorsmanin F.

General Experimental Workflow

The overall workflow for assessing the cytotoxic potential of Dorsmanin F involves a series of in vitro assays.

Resazurin Reduction Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Dorsmanin F stock solution (in DMSO)

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader (fluorescence)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of Dorsmanin F in complete culture medium.

-

Remove the existing medium from the cells and add the Dorsmanin F dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add resazurin solution to each well to a final concentration of approximately 10-20% of the well volume.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of resorufin using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

-

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cells treated with Dorsmanin F as described above

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

-

-

Protocol:

-

Culture and treat cells with Dorsmanin F in a white-walled 96-well plate.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Mitochondrial Membrane Potential (MMP) Assay by Flow Cytometry

This assay utilizes the fluorescent dye JC-1 to assess the health of mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.

-

Materials:

-

Cells treated with Dorsmanin F

-

JC-1 dye

-

Flow cytometry buffer (e.g., PBS with 1% FBS)

-

Flow cytometer

-

-

Protocol:

-

Culture and treat cells with Dorsmanin F for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in pre-warmed culture medium.

-

Add JC-1 dye to a final concentration of 1-5 µM and incubate at 37°C for 15-30 minutes in the dark.

-

Wash the cells with flow cytometry buffer to remove excess dye.

-

Resuspend the cells in flow cytometry buffer for analysis.

-

Analyze the cells using a flow cytometer. Excite at 488 nm and collect green fluorescence in the FL1 channel (~525 nm) and red fluorescence in the FL2 channel (~590 nm).

-

A shift from red to green fluorescence indicates a loss of MMP and apoptosis.

-

Reactive Oxygen Species (ROS) Assay by Flow Cytometry

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

Cells treated with Dorsmanin F

-

H2DCFDA dye

-

Flow cytometry buffer

-

Flow cytometer

-

-

Protocol:

-

Culture and treat cells with Dorsmanin F.

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable buffer and add H2DCFDA to a final concentration of 5-10 µM.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in flow cytometry buffer.

-

Analyze the cells immediately using a flow cytometer with an excitation of 488 nm and emission detection in the green channel (FL1, ~525 nm). An increase in green fluorescence indicates an increase in intracellular ROS.

-

Conclusion

Dorsmanin F exhibits promising cytotoxic activity against a variety of cancer cell lines, including those with multi-drug resistance. Its mechanism of action, centered on the induction of apoptosis via the intrinsic pathway, makes it a compelling candidate for further investigation in the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Dorsmanin F and other potential cytotoxic agents.

An In-depth Technical Guide to the Discovery and Origin of Dorsmanin Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin flavonoids, a class of prenylated phenolic compounds, have emerged as a subject of significant interest within the scientific community due to their diverse biological activities. Isolated primarily from plant species of the Dorstenia genus, these natural products have demonstrated potential as cytotoxic, antioxidant, and metabolic-regulating agents. This technical guide provides a comprehensive overview of the discovery and origin of Dorsmanin flavonoids, detailing their isolation, chemical structures, and known biological effects. A core focus of this document is the presentation of quantitative data, detailed experimental protocols for key assays, and the elucidation of the signaling pathways through which these compounds exert their effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Dorsmanin flavonoids are naturally occurring secondary metabolites predominantly found in plants belonging to the Dorstenia genus, a member of the Moraceae family. These plants are widely distributed in the tropical and subtropical regions of the world and have a history of use in traditional medicine.

The initial discovery and isolation of this class of compounds were the result of phytochemical investigations into various Dorstenia species, including Dorstenia mannii, Dorstenia prorepens, and Dorstenia zenkeri. Through these studies, a series of structurally related flavonoids were identified and named "Dorsmanins." These include, but are not limited to, Dorsmanin A, B, C, D, E, F, G, H, I, and J. It is crucial to distinguish these natural flavonoids from the similarly named synthetic compound "Dorsomorphin" (also known as Compound C), which is a well-characterized inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. Dorsmanin flavonoids are structurally and functionally distinct from Dorsomorphin.

The structures of Dorsmanin flavonoids have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and mass spectrometry. These analyses have revealed that Dorsmanins are characterized by a flavonoid backbone with one or more prenyl groups attached at various positions on the aromatic rings. This prenylation is a key structural feature that is believed to contribute significantly to their biological activity.

Quantitative Data on Biological Activities

The biological activities of Dorsmanin flavonoids are an area of active research. To date, several studies have quantified their effects in various in vitro models. The following tables summarize the available quantitative data for easy comparison.

Table 1: Cytotoxic Activity of Dorsmanin F

| Cell Line | Cancer Type | IC50 (µM)[1] |

| CCRF-CEM | Leukemia | 5.34[1] |

| CEM/ADR5000 | Leukemia (multidrug-resistant) | Not explicitly provided, but cytotoxicity was observed. |

| HCT116 (p53+/+) | Colon Carcinoma | IC50 < 34 µM |

| HCT116 (p53-/-) | Colon Carcinoma | IC50 < 34 µM |

| U87MG | Glioblastoma | IC50 < 34 µM |

| U87MG.ΔEGFR | Glioblastoma | IC50 < 34 µM |

| MDA-MB-231-pcDNA | Breast Carcinoma | IC50 < 34 µM |

| MDA-MB-231-BCRP | Breast Carcinoma (multidrug-resistant) | 33.30[1] |

| HepG2 | Hepatocellular Carcinoma | IC50 < 34 µM |

Table 2: Antioxidant and Metabolic Activities of Dorstenia Flavonoids

| Compound | Biological Activity | Assay | Key Findings |

| Dorsmanin C | Antioxidant | DPPH radical scavenging | Potent scavenger of DPPH free radicals. |

| Dorsmanin F | Antioxidant | DPPH radical scavenging | Potent scavenger of DPPH free radicals. |

| Isoprenylated flavonoids from D. psilurus | Metabolic Regulation | AMPK activation, Glucose uptake, Glucose production | Activated AMPK, stimulated glucose uptake in myotubes, and inhibited glucose production in hepatocytes. In vivo studies showed blood glucose-lowering effects. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning Dorsmanin flavonoids.

Isolation and Purification of Prenylated Flavonoids from Dorstenia Species

While a universal, step-by-step protocol for each Dorsmanin is not available, the general procedure involves solvent extraction followed by chromatographic separation.

Protocol Outline:

-

Plant Material Preparation: The aerial parts, twigs, or roots of the Dorstenia plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The crude extract or its fractions are subjected to a series of chromatographic techniques to isolate the individual Dorsmanin flavonoids. This typically involves:

-

Column Chromatography (CC): Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): For further purification of fractions containing multiple compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Structure Elucidation: The purified compounds are then subjected to spectroscopic analysis (NMR, MS, UV, IR) to determine their chemical structures.

Cytotoxicity Assessment: Resazurin Assay

This assay measures cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Dorsmanin flavonoid (e.g., Dorsmanin F) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.

-

Incubation: The plate is incubated for a further 2-4 hours at 37°C to allow for the conversion of resazurin to resorufin.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compound as described for the cytotoxicity assay.

-

Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.

-

Reagent Addition: An equal volume of the Caspase-Glo® 3/7 reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for cell lysis and the caspase-driven cleavage of the substrate.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Analysis of Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) by Flow Cytometry

This method allows for the simultaneous or separate measurement of changes in MMP and intracellular ROS levels in response to treatment with a Dorsmanin flavonoid.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Staining for MMP: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE). In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low MMP, it remains as monomers that fluoresce green.

-

Staining for ROS: Cells are incubated with a cell-permeable dye that becomes fluorescent upon oxidation by ROS (e.g., DCFDA or DHE).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the respective dyes is measured for each cell.

-

Data Analysis: A shift in the fluorescence profile of the treated cells compared to the control cells indicates a change in MMP or ROS levels.

AMPK Activation Assay (Western Blot)

This protocol describes the detection of the phosphorylation status of AMPK, which is indicative of its activation.

Protocol:

-

Cell Treatment and Lysis: Cells (e.g., hepatocytes or myotubes) are treated with the flavonoid. After treatment, the cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, typically at Thr172). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total AMPK or a housekeeping protein like β-actin.

Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in cells.

Protocol:

-

Cell Culture and Differentiation: Cells, such as C2C12 myoblasts, are cultured and differentiated into myotubes.

-

Serum Starvation: The cells are serum-starved for a few hours to overnight in a low-glucose medium.

-

Compound Treatment: The cells are pre-treated with the Dorsmanin flavonoid for a specified time.

-

2-NBDG Incubation: The cells are then incubated with a medium containing 2-NBDG for a short period (e.g., 30-60 minutes).

-

Washing: The cells are washed with cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer.

Hepatic Glucose Production Assay

This assay measures the ability of hepatocytes to produce glucose from non-carbohydrate precursors like lactate and pyruvate.

Protocol:

-

Hepatocyte Culture: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are cultured.

-

Starvation: The cells are starved in a glucose-free medium.

-

Compound Treatment: The cells are then incubated in a glucose production buffer (containing lactate and pyruvate) with or without the Dorsmanin flavonoid.

-

Sample Collection: Aliquots of the culture medium are collected at different time points.

-

Glucose Measurement: The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit.

-

Normalization: The glucose production rate is normalized to the total protein content of the cells in each well.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Dorsmanin flavonoids are beginning to be elucidated. The following section describes the known signaling pathways affected by these compounds.

Induction of Apoptosis by Dorsmanin F

Studies on Dorsmanin F have shown that it induces apoptosis in cancer cells through a mechanism involving the mitochondria.[1] Treatment with Dorsmanin F leads to a disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. This loss of MMP is often associated with the opening of the mitochondrial permeability transition pore (mPTP). Concurrently, there is an increase in the production of reactive oxygen species (ROS). The accumulation of ROS can further damage mitochondrial components and promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This cascade of events ultimately leads to the activation of executioner caspases, like caspase-3 and -7, which orchestrate the dismantling of the cell.

Activation of the AMPK Signaling Pathway

Certain isoprenylated flavonoids isolated from Dorstenia psilurus, which are structurally related to Dorsmanins, have been shown to activate AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism. When activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like glucose production and lipid synthesis). The activation of AMPK by these flavonoids leads to downstream effects such as increased glucose uptake in muscle cells and decreased glucose production in liver cells. This suggests a potential therapeutic application for these compounds in the management of metabolic disorders like type 2 diabetes.

References

Dorsomorphin's Impact on Multi-Drug Resistant Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-drug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anti-cancer drugs, thereby reducing their intracellular efficacy. Dorsomorphin, a small molecule initially identified as an AMP-activated protein kinase (AMPK) inhibitor, has emerged as a promising agent in combating MDR in various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms through which Dorsomorphin exerts its effects on MDR cancer cells, often independent of its AMPK inhibitory function. We will delve into its role in the inhibition of Heat Shock Factor 1 (HSF1), its direct impact on ABC transporters, and its modulation of critical signaling pathways. This guide also compiles quantitative data from various studies and details the experimental protocols used to elucidate these effects, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: The Challenge of Multi-Drug Resistance

Multi-drug resistance is a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally diverse anti-cancer drugs.[1][2] This acquired or intrinsic resistance significantly limits the effectiveness of chemotherapy.[3][4] A primary driver of MDR is the increased expression of ABC transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (breast cancer resistance protein), which function as ATP-dependent drug efflux pumps.[5][6][7] These transporters reduce the intracellular concentration of chemotherapeutic agents, preventing them from reaching their therapeutic targets.[8][9]

Dorsomorphin, also known as Compound C, is a pyrazolopyrimidine derivative initially characterized as a potent, ATP-competitive inhibitor of AMPK.[10][11][12] However, a growing body of evidence reveals that its anti-neoplastic properties, particularly in the context of MDR, are often mediated through AMPK-independent pathways.[13][14] This has led to the exploration of Dorsomorphin as a potential chemosensitizing agent to overcome MDR in cancer therapy.

Core Mechanisms of Dorsomorphin in MDR Cancer Cells

Dorsomorphin's efficacy in MDR cancer cells stems from a multi-pronged attack on the cellular machinery that fosters drug resistance. While its role as an AMPK inhibitor is acknowledged, its more significant contributions in this context appear to be AMPK-independent.

Inhibition of Heat Shock Factor 1 (HSF1) Signaling

A pivotal mechanism of Dorsomorphin's action is its ability to inhibit Heat Shock Factor 1 (HSF1).[13][15] HSF1 is a key transcriptional regulator of heat shock proteins (HSPs), which are molecular chaperones that play a critical role in protein folding, stability, and degradation.[13] In cancer cells, HSF1 is often overactive, leading to elevated levels of HSPs that protect malignant cells from various stresses, including chemotherapy, thereby contributing to drug resistance.[13]

Dorsomorphin has been shown to suppress the expression of HSPs, such as HSP70, by reducing the nuclear translocation and phosphorylation of HSF1.[13][15] This inhibition of the HSF1-HSP axis leads to the accumulation of misfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis in cancer cells.[13] By downregulating these cytoprotective proteins, Dorsomorphin sensitizes cancer cells to the effects of other anti-cancer agents, including HSP90 and proteasome inhibitors.[13][15]

Direct Inhibition of ABC Transporters

Recent studies have demonstrated that Dorsomorphin can directly inhibit the function of ABC transporters, a key mechanism in overcoming MDR.[8][9] Specifically, Dorsomorphin has been identified as a potent inhibitor of ABCG2.[8][16] It functions by blocking the transporter's activity, thereby preventing the efflux of chemotherapeutic drugs like mitoxantrone and doxorubicin.[8][9] This leads to an increased intracellular accumulation of these drugs, restoring their cytotoxicity in ABCG2-overexpressing cancer cells.[8][17] Importantly, this inhibitory effect on ABCG2 function occurs without altering the protein expression levels of the transporter.[8][9]

Modulation of Pro-Survival Signaling Pathways

Dorsomorphin also exerts its anti-cancer effects by interfering with key pro-survival signaling pathways that are often dysregulated in MDR cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dorsomorphin has been shown to inhibit the Akt/mTOR pathway, which can lead to cell cycle arrest and apoptosis.[8][18] This inhibition can occur independently of AMPK.[19]

-

Wnt Signaling Pathway: Dorsomorphin has been found to interfere with the Wnt signaling pathway, which is involved in cell fate determination, proliferation, and migration.[8][18]

-

Induction of Apoptosis and Cell Cycle Arrest: Dorsomorphin can induce apoptosis through various mechanisms, including the activation of the calpain/cathepsin pathway and by increasing the production of ceramides.[8][14] It can also cause cell cycle arrest at the G2/M phase.[8]

Quantitative Data on Dorsomorphin's Effects

The following tables summarize the quantitative data on the effects of Dorsomorphin on various cancer cell lines, particularly those exhibiting multi-drug resistance.

Table 1: IC50 Values of Dorsomorphin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 10.71 | [13] |

| HCT116 | Colorectal Cancer | 11.34 | [13] |

Table 2: Effect of Dorsomorphin on Reversing Multi-Drug Resistance

| Cell Line | Cancer Type | Chemotherapeutic Agent | Dorsomorphin Concentration | Effect | Reference |

| ABCG2-overexpressing colorectal cancer cells | Colorectal Cancer | Mitoxantrone, Doxorubicin | 0.3 µM | Potently inhibits ABCG2 transporter activity, restoring drug sensitivity. | [8] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of Dorsomorphin on MDR cancer cells.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of Dorsomorphin on cancer cell proliferation and survival.

-

MTT Assay:

-

Seed cancer cells in 96-well plates at a density of 7 x 10³ cells/well and allow them to adhere overnight.[8]

-

Treat the cells with varying concentrations of Dorsomorphin and/or other chemotherapeutic agents for a specified duration (e.g., 72 hours).[8]

-

Add MTT solution (500 mg/mL) to each well and incubate for 4 hours.[8]

-

Remove the MTT solution and add dimethylsulfoxide (DMSO) to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the 50% inhibitory concentration (IC50) using appropriate software.[8]

-

-

CCK-8 Assay:

-

Seed cancer cells into 96-well plates (5,000 cells/well) and culture for 24 hours.[13]

-

Treat cells with different concentrations of Dorsomorphin for 24 hours.[13]

-

Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2-3 hours in the dark.[13]

-

Measure the absorbance at 450 nm using a microplate reader.[13]

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and drug resistance.

-

Culture and treat cells with Dorsomorphin at desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HSF1, HSP70, p-Akt, Akt, ABCG2, cleaved PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Treat cells with Dorsomorphin for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Drug Accumulation Assay

This assay measures the ability of Dorsomorphin to increase the intracellular concentration of fluorescently-tagged chemotherapeutic drugs or substrates of ABC transporters.

-

Culture cells in 12-well plates at a density of 5 x 10⁴ cells/well.[8]

-

Pre-incubate the cells with a specified concentration of Dorsomorphin for 1 hour.[8]

-

Add a fluorescent substrate of the ABC transporter of interest (e.g., mitoxantrone, doxorubicin, or rhodamine 123 at 10 µM) and incubate for another 2 hours.[8]

-

Capture images of the cells using a confocal microscope.[8]

-

Collect the cells and quantify the intracellular fluorescence using a flow cytometer.[8]

Conclusion and Future Directions

Dorsomorphin presents a compelling case as a multi-faceted agent for combating multi-drug resistance in cancer. Its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapy through both HSF1 inhibition and direct modulation of ABC transporters underscores its therapeutic potential. The growing understanding of its AMPK-independent mechanisms of action opens new avenues for its application.

Future research should focus on:

-

In vivo studies: Validating the efficacy of Dorsomorphin in animal models of MDR cancer is a critical next step.

-

Combination therapies: Systematically evaluating the synergistic effects of Dorsomorphin with a broader range of chemotherapeutic agents is warranted.

-

Derivative development: The development of Dorsomorphin derivatives with enhanced specificity and potency for HSF1 or ABC transporters could lead to more effective and less toxic anti-cancer therapies.

-

Biomarker identification: Identifying biomarkers that predict sensitivity to Dorsomorphin treatment could aid in patient stratification for future clinical trials.

References

- 1. Overcoming Multidrug Resistance in Human Cancer Cells by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting AMPK Signaling Pathway to Overcome Drug Resistance for Cancer Therapy. | Semantic Scholar [semanticscholar.org]

- 4. Targeting AMPK Signaling Pathway to Overcome Drug Resistance for Cancer Therapy | Bentham Science [eurekaselect.com]

- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]

- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]

- 8. Frontiers | Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer [frontiersin.org]

- 9. Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels [pubmed.ncbi.nlm.nih.gov]

- 16. Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMP-kinase inhibitor dorsomorphin reduces the proliferation and migration behavior of colorectal cancer cells by targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor | Springer Nature Experiments [experiments.springernature.com]

The Impact of Dorsomorphin on Cellular Signaling: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a well-characterized small molecule inhibitor primarily recognized for its potent and reversible ATP-competitive inhibition of AMP-activated protein kinase (AMPK)[1][2][3]. Initially identified in a chemical screen for compounds perturbing dorsoventral axis formation in zebrafish, its inhibitory action on Bone Morphogenetic Protein (BMP) signaling was quickly established[4]. Dorsomorphin selectively targets the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the canonical SMAD1/5/8 signaling cascade[4][5]. Beyond these primary targets, a growing body of evidence reveals that Dorsomorphin exerts effects on a range of other critical signaling pathways, including VEGFR2, mTOR, Akt, p38 MAPK, and ERK. This guide provides a detailed technical overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data, experimental protocols, and visual pathway diagrams to support researchers in the fields of cell biology, pharmacology, and drug development.

Core Signaling Pathways Affected by Dorsomorphin

AMP-Activated Protein Kinase (AMPK) Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[1][3].

-

Mechanism of Inhibition: Dorsomorphin competes with ATP for binding to the kinase domain of the AMPK catalytic α subunit, with a reported Ki value of 109 nM in the absence of AMP[1]. This inhibition prevents the phosphorylation of downstream AMPK substrates.

-

Downstream Effects: By inhibiting AMPK, Dorsomorphin prevents the phosphorylation and activation of downstream targets involved in catabolic processes and the inhibition of anabolic pathways. A key substrate of AMPK is Acetyl-CoA Carboxylase (ACC). Dorsomorphin treatment blocks the phosphorylation of ACC, thereby inhibiting fatty acid oxidation[6].

Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin was the first small molecule inhibitor identified for the BMP signaling pathway. It acts by directly inhibiting the kinase activity of BMP type I receptors.

-

Mechanism of Inhibition: Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6[4][5]. This inhibition prevents the phosphorylation and activation of the downstream SMAD transcription factors, specifically SMAD1, SMAD5, and SMAD8.

-

Downstream Effects: By blocking SMAD1/5/8 phosphorylation, Dorsomorphin prevents their nuclear translocation and subsequent regulation of target gene expression. This leads to the inhibition of BMP-mediated cellular processes such as osteoblast differentiation and dorsoventral axis formation during embryonic development[4]. Notably, in some cellular contexts, Dorsomorphin has been shown to inhibit SMAD-dependent BMP signaling without affecting the BMP-induced activation of the p38 MAPK pathway[4][7].

Off-Target Effects of Dorsomorphin

It is crucial for researchers to be aware of Dorsomorphin's off-target effects, as these can significantly influence experimental outcomes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling

Dorsomorphin has been shown to inhibit VEGFR2 (also known as KDR or Flk-1), a key receptor tyrosine kinase in angiogenesis[8][9]. This off-target activity can lead to anti-angiogenic effects, which may confound studies where BMP or AMPK signaling is the intended target.

PI3K/Akt/mTOR Signaling Pathway

Several studies have demonstrated that Dorsomorphin can inhibit the PI3K/Akt/mTOR pathway, often in an AMPK-independent manner.

-

Akt Inhibition: Dorsomorphin has been observed to decrease the phosphorylation of Akt at Ser473, a key activation site[10].

-

mTOR Inhibition: Downstream of Akt, Dorsomorphin can also reduce the activity of the mammalian target of rapamycin (mTOR). This is evidenced by decreased phosphorylation of mTOR itself and its downstream effector, p70S6K[11][12]. The inhibition of the Akt/mTOR pathway contributes to Dorsomorphin's anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Dorsomorphin's influence extends to the MAPK signaling cascades, including p38 and ERK.

-

p38 MAPK: While some studies suggest Dorsomorphin does not affect BMP-induced p38 activation, others have shown that it can inhibit p38 phosphorylation in a dose-dependent manner under different stimuli or in different cell types[4][10].

-

ERK1/2: Dorsomorphin has also been reported to inhibit the phosphorylation of ERK1/2 (p44/42 MAPK)[10]. The inhibition of MAPK pathways can contribute to the diverse biological effects of Dorsomorphin, including its anti-inflammatory and anti-cancer properties.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Dorsomorphin against its primary and key off-targets, as well as its effects on downstream signaling events.

| Target Kinase | IC50 / Ki | Assay Type | Reference |

| AMPK | Ki = 109 nM | Cell-free | [1][2] |

| ALK2 | IC50 = 107.9 nM | In vitro kinase assay | |

| ALK3 | IC50 ≈ 0.5 µM | Reporter assay | |

| ALK6 | IC50 = 5-10 µM | Reporter assay | |

| VEGFR2 (KDR) | IC50 = 25.1 nM | In vitro kinase assay |

| Downstream Effect | Cell Line | Dorsomorphin Concentration | Observed Effect | Reference |

| Inhibition of BMP4-induced SMAD1/5/8 phosphorylation | PASMCs | IC50 = 0.47 µM | Dose-dependent inhibition | [4] |

| Inhibition of BMP2-induced SMAD1/5/8 phosphorylation | Osteoblasts | 5 µM | ~80% suppression | |

| Inhibition of Akt phosphorylation (Ser473) | C2C12 cells | 5 µM | Noticeable decrease | [10] |

| Inhibition of p38 phosphorylation | C2C12 cells | 5 µM | Noticeable decrease | [10] |

| Inhibition of ERK1/2 phosphorylation | C2C12 cells | 5 µM | Noticeable decrease | [10] |

Detailed Experimental Protocols

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated SMAD1/5/8, Akt, p38, and ERK in response to Dorsomorphin treatment.

a. Cell Culture and Treatment:

-

Seed cells (e.g., C2C12, HEK293) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal signaling activity.

-

Pre-treat cells with various concentrations of Dorsomorphin (e.g., 0.5, 1, 5, 10 µM) or DMSO vehicle control for 30 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL BMP4 for SMAD phosphorylation) for the desired time (e.g., 30 minutes).

b. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

d. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100 V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100 V for 1 hour at 4°C.

e. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-SMAD1/5/8, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-SMAD1) to confirm equal loading.

In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of Dorsomorphin on a target kinase.

-

Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl2, 0.8 mM DTT).

-

In a microcentrifuge tube, combine the reaction buffer, the purified active kinase, and the specific peptide substrate.

-

Add various concentrations of Dorsomorphin or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP (containing a radioactive isotope like ³²P-ATP or using a fluorescence-based detection method).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper and washing).

-

Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting or fluorescence measurement).

-

Calculate the percentage of inhibition at each Dorsomorphin concentration to determine the IC50 value.

Conclusion

Dorsomorphin is a valuable research tool for investigating cellular signaling pathways. While it is a potent inhibitor of AMPK and BMP signaling, its off-target effects on VEGFR2, mTOR, Akt, and MAPK pathways necessitate careful experimental design and interpretation of results. This guide provides a comprehensive overview of the signaling networks affected by Dorsomorphin, along with quantitative data and detailed protocols to aid researchers in their studies. By understanding the multifaceted actions of this compound, scientists can better leverage its utility to unravel complex biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. selleckchem.com [selleckchem.com]

- 4. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK1/2 (P44-MAPK) Polyclonal Antibody (602-330) [thermofisher.com]

- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation - PMC [pmc.ncbi.nlm.nih.gov]

Dorsomorphin's Induction of Apoptosis in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, a potent and reversible AMP-activated protein kinase (AMPK) inhibitor, has emerged as a significant molecule of interest in cancer research due to its pro-apoptotic effects on various cancer cell lines, including those of hematological origin. This technical guide provides an in-depth overview of the mechanisms through which Dorsomorphin induces apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of Dorsomorphin's potential as an anti-leukemic agent.

Introduction

Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, remains a significant challenge in oncology. The development of novel therapeutic strategies that can selectively induce apoptosis in leukemic cells is a primary goal of current research. Dorsomorphin, also known as Compound C, has been identified as a promising compound that can trigger programmed cell death in these malignant cells. Its mechanisms of action are multifaceted, involving both the inhibition of the energy-sensing AMPK pathway and the modulation of other critical cellular processes. This guide will delve into the intricate signaling cascades activated by Dorsomorphin, leading to the apoptotic demise of leukemia cells.

Quantitative Data on Dorsomorphin's Efficacy

The cytotoxic and pro-apoptotic effects of Dorsomorphin have been quantified across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line | Leukemia Type | IC50 of Dorsomorphin (µM) | Noteworthy Effects |

| Jurkat | Acute T-cell Leukemia | ~20 | Induction of apoptosis.[1] |

| K562 | Chronic Myelogenous Leukemia | ~15 | Induction of apoptosis.[1] |

| U937 | Histiocytic Lymphoma | Not explicitly stated, but sensitizes to other drugs at 5 µM.[2] | Sensitizes cells to BH3 mimetics.[2] |

| Primary ATL cells | Adult T-cell Leukemia/Lymphoma | Dose-dependent apoptosis observed. | Induces apoptosis in primary patient cells.[3] |

Table 1: Summary of Dorsomorphin's cytotoxic and pro-apoptotic effects on various leukemia cell lines.

Mechanisms of Dorsomorphin-Induced Apoptosis

Dorsomorphin employs at least two distinct pathways to induce apoptosis in leukemia cells: an AMPK-dependent pathway and an AMPK-independent pathway.

AMPK-Dependent Apoptosis via BAD Modulation

Dorsomorphin, as an AMPK inhibitor, can promote apoptosis by altering the phosphorylation status of key regulatory proteins. One such mechanism involves the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter).

-

Mechanism: In some hematological cancers, AMPK is upregulated and plays a pro-survival role.[1] Dorsomorphin inhibits AMPK, leading to the upregulation of BAD.[1] More specifically, Dorsomorphin can lead to the dephosphorylation of BAD at serine residues Ser75 and Ser99.[2][4] This dephosphorylation promotes the translocation of BAD to the mitochondria, where it binds to and inhibits the anti-apoptotic protein Bcl-xL.[2] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

AMPK-Independent Apoptosis

Dorsomorphin can also induce apoptosis through mechanisms that are independent of its effects on AMPK.

-

Mechanism: Dorsomorphin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1).[5][6] HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which are crucial for cell survival under stress and are often overexpressed in cancer cells, contributing to their resistance to apoptosis. Dorsomorphin inhibits the nuclear translocation of HSF1, thereby reducing the expression of HSPs like HSP70.[5][6] The downregulation of these protective proteins renders the leukemia cells more susceptible to apoptosis. Overexpression of HSF1 has been shown to reverse Dorsomorphin-induced apoptosis.[5]

-

Mechanism: In adult T-cell leukemia/lymphoma (ATL) cells, Dorsomorphin has been shown to induce apoptosis in an AMPK-independent manner by increasing the production of intracellular reactive oxygen species (ROS).[3] The accumulation of ROS leads to DNA damage, which in turn activates the ataxia telangiectasia-mutated (ATM) kinase and leads to the accumulation of the tumor suppressor protein p53.[3] This cascade of events ultimately triggers the apoptotic program.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate Dorsomorphin-induced apoptosis in leukemia cells.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of Dorsomorphin that inhibits the growth of leukemia cells by 50% (IC50).

Materials:

-

Leukemia cell lines (e.g., Jurkat, K562)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Dorsomorphin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Dorsomorphin in complete medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of Dorsomorphin to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after Dorsomorphin treatment.

Materials:

-

Leukemia cells treated with Dorsomorphin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with the desired concentrations of Dorsomorphin for the specified time.

-

Harvest the cells by centrifugation at 1500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic cells.

-

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins.

Materials:

-

Leukemia cells treated with Dorsomorphin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-AMPK, anti-AMPK, anti-p-BAD, anti-BAD, anti-HSF1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Experimental Workflow Overview

Conclusion

Dorsomorphin demonstrates significant potential as an anti-leukemic agent by inducing apoptosis through multiple, well-defined signaling pathways. Its ability to act via both AMPK-dependent and -independent mechanisms suggests a broad applicability against different subtypes of leukemia and a potential to overcome certain forms of drug resistance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic applications of Dorsomorphin and its derivatives in the treatment of leukemia. Future studies should focus on in vivo efficacy, combination therapies, and the identification of predictive biomarkers for patient response.

References

- 1. Induction of apoptosis in hematological cancer cells by dorsomorphin correlates with BAD upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell death induced by dorsomorphin in adult T-cell leukemia/lymphoma is AMPK-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK inhibition sensitizes acute leukemia cells to BH3 mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dorsomorphin and its Role in Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a well-characterized small molecule initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos.[1][2] It is a cell-permeable pyrazolo[1,5-a]pyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[3][4] Beyond its well-documented effects on AMPK, Dorsomorphin also selectively inhibits the Type I bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6.[1][5] This dual activity, coupled with evidence of broader kinase inhibition, positions Dorsomorphin as a complex pharmacological tool.[6][7][8]

A significant area of investigation is the impact of Dorsomorphin on cellular redox homeostasis, specifically its role in the production of reactive oxygen species (ROS). ROS are critical signaling molecules but can cause significant oxidative damage at elevated levels. Understanding how Dorsomorphin modulates ROS is crucial for interpreting experimental results and for its potential application in drug development, particularly in fields like cancer biology and metabolism. This guide provides an in-depth technical overview of Dorsomorphin's mechanisms, its quantitative effects on ROS production, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: A Multi-Target Profile

Dorsomorphin's cellular effects are primarily attributed to the inhibition of two major signaling pathways: AMPK and BMP. However, its reputation as a non-specific kinase inhibitor necessitates careful experimental design and interpretation.[7][8]

-

AMPK Inhibition : Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[9][10] It exhibits a high affinity for AMPK, preventing the phosphorylation of its downstream targets and thereby disrupting metabolic processes that are normally activated under low-energy states.[10]

-

BMP Pathway Inhibition : The compound selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[1][5] This action blocks the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8, thereby interfering with BMP-mediated gene transcription and cellular processes like osteogenic differentiation.[1][2][11]

Impact of Dorsomorphin on Reactive Oxygen Species (ROS) Production

A growing body of evidence indicates that treatment with Dorsomorphin leads to an increase in intracellular ROS levels.[12] This effect is likely a consequence of disrupting normal cellular metabolism and antioxidant defenses.

Key Mechanisms of ROS Induction:

-

Disruption of Redox Balance via AMPK Inhibition : AMPK activation is generally associated with the upregulation of antioxidant defense mechanisms to protect cells from metabolic stress. By inhibiting AMPK, Dorsomorphin may prevent this protective response, leading to an accumulation of ROS.[12]

-

Reduced Antioxidant Capacity : Studies have shown that Dorsomorphin treatment can lead to a reduction in the levels of key cellular antioxidants, such as reduced glutathione (GSH).[6] A decrease in the GSH pool compromises the cell's ability to detoxify ROS, leading to oxidative stress.

-

Mitochondrial Dysfunction : Mitochondria are a primary source of cellular ROS.[13] While direct effects of Dorsomorphin on the electron transport chain are not fully elucidated, the metabolic shifts caused by AMPK inhibition can lead to mitochondrial dysfunction and increased superoxide leakage.[14][15]

-

Induction of DNA Damage : The elevated ROS levels resulting from Dorsomorphin treatment can cause oxidative DNA damage, which can trigger downstream signaling pathways related to apoptosis and cell cycle arrest.[16]

Quantitative Data Summary